molecular formula C9H11NO3 B1522531 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid CAS No. 859296-04-1

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Cat. No.: B1522531
CAS No.: 859296-04-1
M. Wt: 181.19 g/mol
InChI Key: SWTAGRJNYYLGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an oxo group at specific positions, along with a propanoic acid side chain. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 6-methyl-2-oxo-1,2-dihydropyridine with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires the use of a catalyst, such as hydrochloric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity starting materials to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized derivatives that retain the core structure of this compound .

Scientific Research Applications

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators . Additionally, its structural features allow it to interact with cellular components, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-oxo-1,2-dihydropyridine: A precursor in the synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.

    3-(2-Bromoacetyl)-2H-chromen-2-one: Another pyridine derivative with similar structural features.

    5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: A compound with comparable biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid side chain. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-methyl-6-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7-3-2-4-8(11)10(7)6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTAGRJNYYLGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.